(-)-alpha-Methylbenzylamine, hydrochloride
Overview
Description
(-)-alpha-Methylbenzylamine, hydrochloride is a chiral amine compound widely used in organic synthesis and pharmaceutical applications. It is the hydrochloride salt form of (-)-alpha-Methylbenzylamine, which is known for its enantiomeric purity and ability to act as a chiral auxiliary in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Methylbenzylamine, hydrochloride typically involves the reduction of the corresponding ketone, acetophenone, using a chiral reducing agent. One common method is the asymmetric reduction of acetophenone using a chiral catalyst such as ®- or (S)-BINAP-Ru complex in the presence of hydrogen gas. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of acetophenone using a chiral catalyst in a continuous flow reactor. The amine product is then crystallized with hydrochloric acid to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: (-)-alpha-Methylbenzylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding alkane.
Substitution: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
Chemistry: (-)-alpha-Methylbenzylamine, hydrochloride is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of chiral ligands and catalysts.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: The compound is utilized in the pharmaceutical industry for the synthesis of chiral drugs and intermediates. Its enantiomeric purity is crucial for the development of drugs with specific stereochemical requirements.
Industry: In industrial applications, this compound is used in the production of agrochemicals, flavors, and fragrances. Its chiral properties are valuable in the synthesis of optically active compounds.
Mechanism of Action
The mechanism of action of (-)-alpha-Methylbenzylamine, hydrochloride involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. It interacts with molecular targets through hydrogen bonding and steric interactions, guiding the formation of enantiomerically pure products. The compound’s chiral center plays a crucial role in determining the outcome of asymmetric synthesis.
Comparison with Similar Compounds
- ®-alpha-Methylbenzylamine
- (S)-alpha-Methylbenzylamine
- ®-1-Phenylethylamine
- (S)-1-Phenylethylamine
Comparison: (-)-alpha-Methylbenzylamine, hydrochloride is unique due to its specific enantiomeric form, which imparts distinct chiral properties. Compared to its racemic or other enantiomeric counterparts, this compound offers higher enantiomeric purity and better performance in asymmetric synthesis. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(1S)-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHGSOZIZRABBU-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938208 | |
Record name | 1-Phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17279-30-0 | |
Record name | (-)-1-Phenylethylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17279-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, .alpha.-methyl-, hydrochloride (1:1), (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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